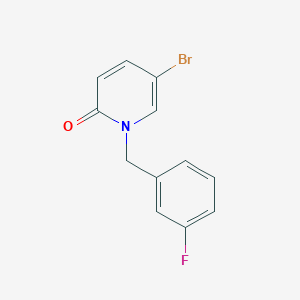

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one

Description

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is a substituted pyridinone derivative characterized by a bromine atom at the 5-position and a 3-fluorobenzyl group at the 1-position of the pyridin-2(1H)-one core. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization, while the 3-fluorobenzyl substituent modulates lipophilicity and bioavailability .

Properties

IUPAC Name |

5-bromo-1-[(3-fluorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-4-5-12(16)15(8-10)7-9-2-1-3-11(14)6-9/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVADDCJNTUGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyridin-2-one and 3-fluorobenzyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base, such as potassium carbonate, is used to deprotonate the pyridinone, facilitating the nucleophilic substitution reaction.

Procedure: The 5-bromopyridin-2-one is dissolved in a suitable solvent, such as dimethylformamide (DMF). The 3-fluorobenzyl chloride is then added dropwise to the reaction mixture, and the reaction is stirred at an elevated temperature (e.g., 80-100°C) for several hours.

Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group in the pyridinone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridinones with various functional groups.

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyridinones.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one serves as a building block in the synthesis of pharmaceutical compounds. It has shown potential in targeting neurological and inflammatory disorders due to its ability to modulate enzyme activity and receptor interactions.

- Mechanism of Action : The compound interacts with specific molecular targets, enhancing binding affinity through hydrogen bonding and π-π interactions. Studies indicate that it may inhibit viral enzymes, making it a candidate for antiviral drug development.

Materials Science

In materials science, this compound is explored for its potential in developing organic semiconductors and light-emitting materials. Its unique electronic properties can lead to advancements in electronic devices.

Biological Studies

This compound acts as a probe in biochemical assays to study enzyme interactions and receptor binding. Its antimicrobial properties have been documented, showing effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cells; modulates apoptotic pathways |

| Enzyme Inhibition | Potential inhibitor of viral enzymes such as NS5B |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies revealed minimum inhibitory concentration (MIC) values indicating strong potency against bacterial strains.

Anticancer Potential

In cell line studies, this compound has been shown to induce apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways influenced by its structural characteristics, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms contribute to the compound’s binding affinity and specificity. The pyridinone ring can participate in hydrogen bonding and π-π interactions, enhancing its activity in biological systems.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position of pyridin-2(1H)-one derivatives is critical for biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Solubility : The tetrahydropyran-4-yl group improves aqueous solubility due to its oxygen atom, which is absent in analogs with hydrocarbon substituents .

- Synthetic Accessibility : Isopropyl and difluoromethyl derivatives are easier to synthesize than benzyl-substituted analogs, as benzylation often requires regioselective conditions .

Halogen and Functional Group Modifications

Variations at the 5-position (bromine vs. other halogens or functional groups) influence reactivity and binding affinity:

Biological Activity

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈BrFN₂O, with a molecular weight of approximately 283.10 g/mol. The compound features a bromine atom at the 5-position and a 3-fluorobenzyl group attached to the nitrogen of the pyridinone ring. These structural components are crucial for its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and selectivity towards these targets. The pyridinone ring facilitates hydrogen bonding and π-π interactions, which are essential for its biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency. For example, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In cell line studies, it demonstrated the ability to induce apoptosis in cancer cells, leading to cell cycle arrest. The mechanism involves modulation of apoptotic pathways, which may be influenced by the compound's structural characteristics .

Table 1: Summary of Biological Activities

Pharmacological Applications

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one in academic settings?

- Methodological Answer : Multi-parallel synthetic routes can be employed, leveraging halogenated nicotinic acid derivatives (e.g., 2-chloro-4-fluoronicotinic acid) as starting materials. Key steps include regioselective functionalization at C-3 and C-4 positions via nucleophilic substitution or cross-coupling reactions. The pyridin-2(1H)-one core can be generated via in situ cyclization under basic conditions .

- Data Consideration : Monitor reaction progress using LC-MS to track intermediates. Yields typically range from 40–70%, depending on substituent compatibility.

Q. How can X-ray crystallography be applied to confirm the structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with the SHELX suite (e.g., SHELXL for refinement). Key parameters:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K).

- Refinement : Apply anisotropic displacement parameters for non-H atoms.

- Validation : Check R-factors (R1 < 0.05) and residual electron density (<0.5 eÅ⁻³).

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases)?

- Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger to model binding modes. Focus on the pyridin-2(1H)-one core’s hydrogen-bonding potential.

Molecular Dynamics (MD) : Simulate ligand-protein stability (50–100 ns trajectories) using GROMACS. Analyze RMSD and binding free energy (MM-PBSA).

Design Insights : Rigidization strategies (e.g., tricyclic scaffolds) may enhance survivin-binding affinity, as shown in survivin-dimerization modulators .

- Data Contradiction : Discrepancies between docking scores and experimental IC50 values may arise from solvation effects—validate with SPR or ITC assays.

Q. What strategies resolve contradictions in NMR and mass spectrometry data during characterization?

- Methodological Answer :

- NMR Anomalies : Assign peaks using 2D experiments (HSQC, HMBC). For diastereotopic protons, employ NOESY to confirm spatial proximity.

- MS Fragmentation : Use high-resolution Q-TOF to distinguish isotopic patterns (e.g., ⁷⁹Br/⁸¹Br). Compare with simulated spectra (e.g., mMass).

- Case Study : A 5-bromo-pyridinone derivative showed unexpected [M+2] peaks due to bromide loss—confirmed via tandem MS/MS .

Q. How are structure-activity relationships (SARs) established for pyridin-2(1H)-one derivatives in kinase inhibition?

- Methodological Answer :

Library Synthesis : Prepare analogs with varied substituents (e.g., 3-fluorobenzyl vs. 4-fluorophenyl) using parallel synthesis .

Bioassays : Test against kinase panels (e.g., EGFR, VEGFR2). Measure IC50 via fluorescence polarization.

SAR Trends : Electron-withdrawing groups (e.g., Br, F) at C-5 enhance potency by 2–3 fold, as seen in chromeno-pyridinone hybrids .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- First Aid : For skin contact, wash with soap/water for 15 minutes. Seek medical attention if irritation persists .

Therapeutic Potential

Q. What evidence supports the role of pyridin-2(1H)-one derivatives in modulating enzyme targets (e.g., DPP-4)?

- Methodological Answer :

- Inhibition Assays : Measure DPP-4 activity via colorimetric substrate (e.g., H-Gly-Pro-AMC). IC50 values <1 μM indicate high potency.

- Mechanistic Insight : The pyridinone core mimics natural substrates, blocking the catalytic site. Derivatives with hydroxymethyl groups show enhanced solubility and bioavailability .

- Limitation : Low solubility (<10 μg/mL in PBS) may require formulation with cyclodextrins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.